3-Thiophen-3-yl-acrylic acid methyl ester
Overview
Description
Mechanism of Action
Target of Action
This compound is primarily used as a synthetic intermediate in various chemical reactions
Biochemical Pathways
As a synthetic intermediate, 3-Thiophen-3-yl-acrylic acid methyl ester is involved in various chemical reactions rather than specific biochemical pathways . The affected pathways and their downstream effects would be determined by the specific reactions in which this compound is utilized.
Pharmacokinetics
As a synthetic intermediate, its bioavailability would likely depend on the specific context of its use .
Result of Action
As a synthetic intermediate, its effects would be determined by the specific reactions in which it is used .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . These factors can affect the compound’s reactivity and the outcomes of the chemical reactions in which it is used.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophen-3-yl-acrylic acid methyl ester typically involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions . This process generates 3-hydroxy-2-thiophene carboxylic derivatives, which can then be further processed to obtain the desired ester .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical synthesis using similar condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Thiophen-3-yl-acrylic acid methyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted thiophene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds .
Scientific Research Applications
3-Thiophen-3-yl-acrylic acid methyl ester has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Comparison with Similar Compounds
Similar Compounds
3-Thiopheneacrylic Acid: Similar in structure but lacks the methyl ester group.
Methyl 3-(thiophen-2-yl)acrylate: Similar but with the thiophene ring attached at a different position.
3-(3-Thienyl)acrylic acid: Similar but without the esterification
Uniqueness
3-Thiophen-3-yl-acrylic acid methyl ester is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its methyl ester group enhances its solubility and stability, making it a valuable intermediate in various synthetic processes .
Properties
IUPAC Name |
methyl (E)-3-thiophen-3-ylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c1-10-8(9)3-2-7-4-5-11-6-7/h2-6H,1H3/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUKIESAKFXOHF-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does poly(3-thiophen-3-yl-acrylic acid methyl ester) compare to other anticorrosive additives in marine epoxy paints?
A: The research [] compared the anticorrosive properties of poly(this compound) to zinc phosphate (Zn3(PO4)2) and polyaniline (PAni) when incorporated into a marine epoxy primer. While all three additives provided some level of corrosion protection, polyaniline demonstrated superior performance compared to both the polythiophene derivative and zinc phosphate. The study attributes this difference to the higher electroactivity of polyaniline, suggesting that the ability to store charge plays a significant role in corrosion inhibition by organic additives.
Q2: Why is poly(this compound) considered as an anticorrosive additive for marine epoxy paints?
A: Poly(this compound) belongs to the class of conducting polymers (CPs) []. These materials possess inherent redox properties, enabling them to interact with metal surfaces and potentially create a protective barrier against corrosive agents. This specific polythiophene derivative incorporates carboxylate side groups, which can enhance its solubility and compatibility with the epoxy matrix. These characteristics make it a promising candidate for investigation as an anticorrosive additive in marine coatings.
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